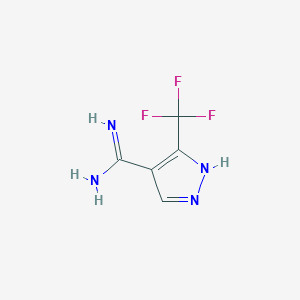

3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide

Descripción general

Descripción

3-(Trifluoromethyl)pyrazole is a heterocyclic building block . It undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines .

Synthesis Analysis

The synthesis of trifluoromethylpyridines has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Chemical Reactions Analysis

The trifluoromethyl group has seen enormous growth in its incorporation into organic motifs . This review provides a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis

3-(Trifluoromethyl)pyrazole has a boiling point of 70 °C/2 mmHg (lit.) and a melting point of 45-47 °C (lit.) . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

The trifluoromethyl group is a common moiety in the synthesis of various derivatives with potential pharmacological applications. It’s plausible that 3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide could serve as a precursor or intermediate in such syntheses .

Agrochemical Industry

Trifluoromethylpyridine derivatives are used in the agrochemical industry, primarily for crop protection. There’s a possibility that 3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide could find similar applications .

Pharmaceutical Development

The compound could potentially be involved in the development of new pharmaceuticals, as trifluoromethyl groups are present in several FDA-approved drugs .

Safety and Hazards

Direcciones Futuras

The future of trifluoromethyl-containing compounds is promising. Many novel applications of trifluoromethylpyridine will be discovered in the future . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes . For instance, trifluoperazine, a compound with a trifluoromethyl group, blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain .

Mode of Action

For example, trifluoromethylphenol (TFM) is known to impair mitochondrial oxidative phosphorylation and interfere with gill ion uptake .

Biochemical Pathways

Organofluorine compounds, which include trifluoromethyl-containing compounds, have been found to significantly affect pharmaceutical growth . They are involved in various biochemical reactions such as hydroxylation, oxidation, hydrolysis, decarboxylation, and rearrangement .

Pharmacokinetics

Similar compounds have been found to be rapidly absorbed from the gastrointestinal tract, undergo extensive first-pass metabolism, and be excreted mainly via urine and faeces . The lipophilicity of similar compounds falls within a range that suggests good oral absorption and the ability to cross lipid barriers .

Result of Action

Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Similar compounds have been found to be thermally stable, effectively migrate through biological membranes by means of passive diffusion, and show low to moderate solubility in physiological ph, which is significantly improved in an acidic environment .

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4/c6-5(7,8)3-2(4(9)10)1-11-12-3/h1H,(H3,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKYWXFPESUXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-2-[(2-Hydroxyethyl)(phenyl)amino]cyclobutan-1-ol](/img/structure/B1493654.png)

![trans-2-[(2-Aminoethyl)amino]cyclobutan-1-ol](/img/structure/B1493655.png)

![1-{[Ethyl(2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493657.png)

![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)

![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)

![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)

![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)